molecular formula C18H17NO2S B14366696 Ethyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate CAS No. 90252-73-6

Ethyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate

Katalognummer: B14366696
CAS-Nummer: 90252-73-6
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: KWFYUYWTMMMNRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by a benzothiazine ring system, which is known for its diverse biological activities and applications in medicinal chemistry

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Ethyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to the modulation of cellular processes. For example, it can inhibit the release of insulin from pancreatic cells by acting as a KATP channel activator . The presence of functional groups such as the benzyl and ethyl ester moieties enhances its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, while the ethyl ester moiety increases its stability and bioavailability. These features make it a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

90252-73-6

Molekularformel

C18H17NO2S

Molekulargewicht

311.4 g/mol

IUPAC-Name

ethyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate

InChI

InChI=1S/C18H17NO2S/c1-2-21-18(20)17-15(12-13-8-4-3-5-9-13)19-14-10-6-7-11-16(14)22-17/h3-11,19H,2,12H2,1H3

InChI-Schlüssel

KWFYUYWTMMMNRC-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(NC2=CC=CC=C2S1)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.